![molecular formula C21H19NO2 B11951181 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is an organic compound characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline typically involves the condensation reaction between 4-methoxyaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-methoxyphenyl)amine: Similar structure but with a different position of the benzyloxy group.
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N-(4-methoxyphenyl)amine: Similar structure but with an additional methoxy group.
Uniqueness
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyloxy and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H19NO2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H19NO2/c1-23-20-13-9-19(10-14-20)22-15-17-7-11-21(12-8-17)24-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3 |
InChI-Schlüssel |
RUJZUACLCQGHPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
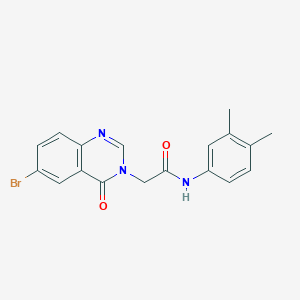

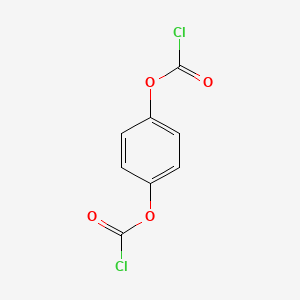
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
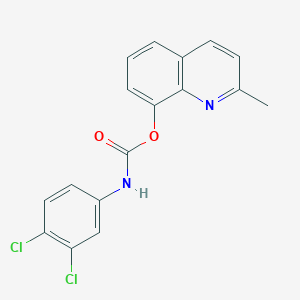
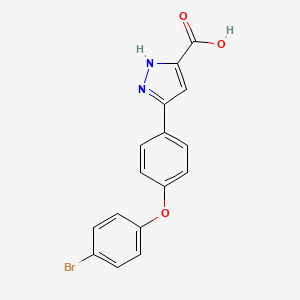
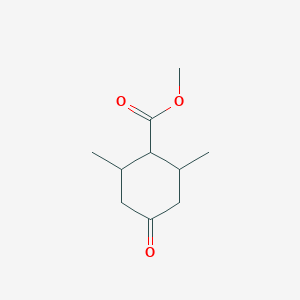

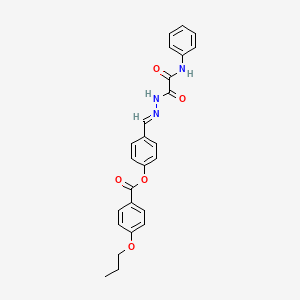
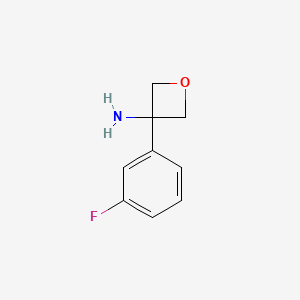
![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)
![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
